molecular formula H2O B3434663 Hydron;hydroxide CAS No. 146915-49-3

Hydron;hydroxide

Cat. No.: B3434663
CAS No.: 146915-49-3
M. Wt: 18.015 g/mol
InChI Key: XLYOFNOQVPJJNP-UHFFFAOYSA-N
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Description

Hydron;hydroxide represents the fundamental cation-anion pair of acid-base chemistry, consisting of the hydron ion (H⁺, often represented as H₃O⁺ in aqueous solutions) and the hydroxide ion (OH⁻) . This compound is central to countless chemical processes, most notably the neutralization reaction where these ions combine to form water (H⁺ + OH⁻ → H₂O) . The hydroxide ion is a strong Brønsted-Lowry base, readily accepting a proton, and can also function as a nucleophile, ligand, and catalyst in various organic and inorganic reactions . In research, this compound is indispensable for probing the mechanisms of acid-base reactions . The dynamic equilibrium between these ions determines the pH of a solution, making them critical in studies of reaction kinetics, solvent effects, and the self-ionization of water (where H₂O ⇌ H⁺ + OH⁻) . Furthermore, hydroxide ions are key participants in industrial and laboratory processes, including hydrolysis reactions, saponification, and water treatment . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or any other human or animal use. Handle with appropriate safety precautions, as solutions containing hydroxide ions can be corrosive.

Properties

CAS No.

146915-49-3

Molecular Formula

H2O

Molecular Weight

18.015 g/mol

IUPAC Name

hydron;hydroxide

InChI

InChI=1S/H2O/h1H2

InChI Key

XLYOFNOQVPJJNP-UHFFFAOYSA-N

SMILES

[H+].[OH-]

Canonical SMILES

[H+].[OH-]

melting_point

0°C

physical_description

Liquid

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solubility

55.5 mol/L

Origin of Product

United States

Chemical Reactions Analysis

Neutralization Reactions

Hydroxide ions react with acids to form water and salts. A classic example is:
OH+HClH2O+NaCl\text{OH}^- + \text{HCl} \rightarrow \text{H}_2\text{O} + \text{NaCl} .

Data Table: Acid-Base Neutralization

Reaction TypeProductspH DependenceKey Reference
OH⁻ + H₃O⁺ → 2H₂OWaterNeutral pH
OH⁻ + HCl → H₂O + NaClWater, Sodium ChlorideAcidic pH

Recombination with Hydronium

The neutralization of hydronium (H₃O⁺) and hydroxide ions is critical in water autoionization:
H3O++OH2H2O\text{H}_3\text{O}^+ + \text{OH}^- \rightarrow 2\text{H}_2\text{O}.

Mechanism Insights:

  • Proton Transfer : In liquid water, recombination involves a concerted triple proton jump through a water-wire structure, completed in ~0.5 ps .

  • Electron Transfer : In isolated ion-beam experiments, electron transfer dominates (~98% yield), but ~2% of reactions proceed via proton transfer, forming water .

Data Table: Recombination Dynamics

EnvironmentDominant MechanismReaction TimeSource
Liquid WaterProton Transfer~0.5 ps
Isolated Ion BeamsElectron Transfer~ns

Role in Hydrogen Evolution Reaction (HER)

Hydroxide binding strength critically influences HER activity in alkaline conditions.

Volcano-Type Relationship:

  • Optimal Binding : Pt decorated with Ru at step edges shows 65× higher HER activity than bare Pt, attributed to balanced hydroxide adsorption strength .

  • Rate Dependence : Simulations confirm that activation energy correlates with hydroxide adsorption strength, even when OH⁻ is not a direct product .

Data Table: HER Activity

CatalystRate EnhancementKey FactorSource
Pt-Ru (Step Edge)65×Hydroxide Binding Strength

Reactions with Atomic Hydrogen

In high-temperature aqueous solutions, hydroxide ions react with hydrogen atoms:
H+OHH2O\text{H}^\cdot + \text{OH}^- \rightarrow \text{H}_2\text{O}.

Rate Constants :

  • Temperature Range : 100–300°C

  • Arrhenius Parameters : Activation energy decreases from 38.2 kJ/mol (3–100°C) to 25.4 kJ/mol (100–330°C) .

  • Rate Expression :
    k=(3.8±0.8)×1011cm3molecule1s1k = (3.8 \pm 0.8) \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} .

Diffusion Effects in Electrochemical Reactions

In alkaline HER and OER, ion diffusion (H⁺/OH⁻) limits reaction rates under certain conditions. For example:

  • HER/OER Rate Dependence : Diffusion coefficients of H⁺ and OH⁻ show no significant pH dependency in 0.1 M electrolytes .

Comparison with Similar Compounds

Comparison of Hydron with Similar Biomedical Polymers

Hydron’s primary analogues include other hydrogels and biomedical polymers, such as heparinoid gels and polyvinyl alcohol (PVA) hydrogels. Key comparisons are outlined below:

Table 1: Hydron vs. Heparinoid Gel
Property Hydron (PHEMA) Heparinoid Gel
Composition Polyhydroxyethylmethacrylate Sulfated glycosaminoglycans (heparin analogs)
Primary Use Reconstructive surgery, tissue augmentation Anti-inflammatory, blood flow promotion
Mechanism Physical support via hydrophilic matrix Inhibition of coagulation, anti-thrombotic
Biocompatibility High (low tissue reactivity) Moderate (risk of allergic reactions)
Clinical Efficacy Effective in long-term tissue integration Short-term relief in dermatitis, bruises

Key Findings :

  • Hydron’s mechanical stability surpasses heparinoid gels, making it suitable for structural applications in surgery .
  • Heparinoid gels excel in pharmacological activity but lack Hydron’s durability .

Comparison of Hydroxide with Similar Ions and Compounds

Hydroxide’s chemical behavior contrasts with related species such as hydronium (H₃O⁺), oxide (O²⁻), and hydroxyl radicals (•OH):

Table 2: Hydroxide vs. Related Species
Property Hydroxide (OH⁻) Hydronium (H₃O⁺) Oxide (O²⁻)
Charge -1 +1 -2
Role in Solution Brønsted-Lowry base Brønsted-Lowry acid Strong base (in ionic salts)
Reactivity Reacts with CO₂ to form HCO₃⁻ Donates protons in acidic solutions Forms ionic lattices (e.g., MgO)
Industrial Use Soap production, pH regulation Rare; intermediate in acid-base reactions Ceramics, metallurgy

Key Findings :

  • Hydroxide’s ability to form hydrogen bonds distinguishes it from oxide ions, enabling unique roles in catalysis and solvation .
Hydron in Medical Research :
  • Hydron sponges implanted subcutaneously show minimal inflammatory response, validating their use in long-term medical devices .
  • Comparative studies highlight Hydron’s superiority over silicone gels in reducing post-surgical complications .
Hydroxide in Material Science :
  • Hydroxide ions act as ligands in transition metal complexes (e.g., [Al(OH)₄]⁻), influencing redox reactions in industrial catalysts .
  • Plasmon-hydron resonance studies reveal hydroxide’s role in electron cooling mechanisms in graphene-water interfaces, suggesting applications in nanotechnology .

Q & A

Q. How can dissociation constants of hydron (H⁺) and hydroxide (OH⁻) ions be accurately measured in aqueous solutions under varying temperature conditions?

Methodological Answer:

  • Use potentiometric titration with standardized acids/bases and temperature-controlled cells. Calibrate pH electrodes using NIST-traceable buffers.
  • For hydroxide, employ the Kjeldahl method (digestion with H₂SO₄, neutralization with NaOH, and ammonia distillation) to quantify nitrogen, indirectly validating hydroxide activity .
  • Report uncertainties in measurements (e.g., ±0.05 pH units) and account for ionic strength effects using Debye-Hückel theory .

Q. What spectroscopic techniques differentiate hydroxyl radicals (•OH) from hydroxide ions (OH⁻) in reaction systems?

Methodological Answer:

  • Electron Paramagnetic Resonance (EPR) detects paramagnetic •OH via spin-trapping agents (e.g., DMPO), while Raman spectroscopy identifies OH⁻ vibrational modes at ~3,600 cm⁻¹ .
  • Use fluorescence quenching assays (e.g., terephthalic acid) for •OH specificity. Cross-validate with controlled pH experiments to isolate OH⁻ contributions .
    科学指南针-看不懂数据图不会描述实验结果,你一定需要它!
    00:17

Q. How should researchers design experiments to study hydroxide ion stability in non-aqueous solvents?

Methodological Answer:

  • Select solvents with low dielectric constants (e.g., DMSO, THF) and characterize hydroxide stability via conductivity measurements and Karl Fischer titration for water content.
  • Pre-dry solvents using molecular sieves (3 Å) or CaCl₂ (see table below) :
SolventRecommended Desiccant
Acetone3 Å molecular sieve
Methanol3 Å molecular sieve
Tetrahydrofuran4 Å molecular sieve

Q. What protocols ensure reproducibility in hydron ion concentration measurements during acid-base titrations?

Methodological Answer:

  • Standardize titrants (e.g., HCl, NaOH) against primary standards (KHP for bases, Na₂CO₃ for acids).
  • Use automated burettes with precision ±0.02 mL and validate endpoints via second-derivative pH plots to minimize human error .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for hydroxide ion hydration be resolved?

Methodological Answer:

  • Reconcile discrepancies by comparing isothermal titration calorimetry (ITC) data with ab initio molecular dynamics simulations .
  • Apply Marcus theory to assess solvent reorganization energies and validate using high-purity water (resistivity ≥18.2 MΩ·cm) .

Q. What advanced electrochemical methods track hydron ion mobility in proton-exchange membranes (PEMs)?

Methodological Answer:

  • Use electrochemical impedance spectroscopy (EIS) to measure proton conductivity (σ) across PEMs.
  • Couple with pulsed-field gradient NMR to quantify H⁺ diffusion coefficients. Validate with Arrhenius plots to distinguish thermal activation barriers .

Q. How do hydroxide ion interactions with transition metals influence catalytic water-splitting mechanisms?

Methodological Answer:

  • Conduct in situ X-ray absorption spectroscopy (XAS) to monitor OH⁻ coordination on Ni or Co catalysts during electrolysis.
  • Compare Tafel slopes under alkaline conditions (pH 13-14) to isolate OH⁻ adsorption/desorption kinetics .

Q. What strategies mitigate hydroxide-induced degradation in high-pH battery electrolytes?

Methodological Answer:

  • Screen additives (e.g., LiNO₃) via cyclic voltammetry to passivate electrode surfaces.
  • Characterize degradation products using FTIR and XPS to identify OH⁻-driven side reactions (e.g., metal hydroxide precipitation) .

Q. How can machine learning models predict hydron-hydroxide equilibria in multi-component brines?

Methodological Answer:

  • Train models on datasets combining ion activity coefficients , temperature (25–100°C), and ionic strength (0.1–6.0 M).
  • Validate predictions against Pitzer equations for high-salinity systems .

Q. What experimental controls are critical for studying hydroxide ion roles in enzyme-catalyzed reactions?

Methodological Answer:

  • Maintain strict pH buffering (e.g., Tris-HCl, carbonate) and use stopped-flow spectrophotometry to resolve OH⁻-dependent kinetic steps.
  • Include apo-enzyme controls and chelators (EDTA) to rule out metal-ion interference .

Key Considerations

  • Data Validation: Cross-reference solubility and thermodynamic data from IUPAC/NIST databases to resolve contradictions .
  • Safety: Adhere to hydrogen safety protocols (e.g., ventilation, leak detection) when handling hydroxide solutions .
  • Ethics: Disclose all experimental parameters (e.g., desiccant purity, instrument calibration) to ensure reproducibility .

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